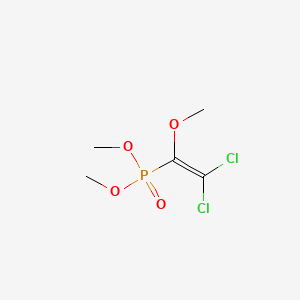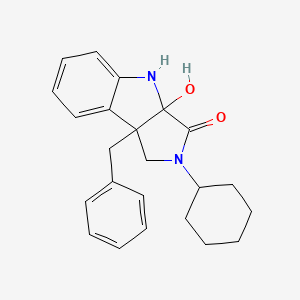
8b-Benzyl-2-cyclohexyl-3a-hydroxy-1,3a,4,8b-tetrahydropyrrolo(3,4-b)indol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8b-Benzyl-2-cyclohexyl-3a-hydroxy-1,3a,4,8b-tetrahydropyrrolo(3,4-b)indol-3(2H)-one is a complex organic compound that belongs to the class of tetrahydropyrroloindoles. This compound is characterized by its unique structure, which includes a benzyl group, a cyclohexyl group, and a hydroxy group attached to a tetrahydropyrroloindole core. The presence of these functional groups and the indole core makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8b-Benzyl-2-cyclohexyl-3a-hydroxy-1,3a,4,8b-tetrahydropyrrolo(3,4-b)indol-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Cyclization: The indole derivative undergoes cyclization with a suitable cyclohexyl-containing reagent to form the tetrahydropyrroloindole structure.
Functional Group Introduction: The benzyl and hydroxy groups are introduced through selective functionalization reactions, such as benzylation and hydroxylation, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present.
Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides for alkylation or halogenation reactions are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, 8b-Benzyl-2-cyclohexyl-3a-hydroxy-1,3a,4,8b-tetrahydropyrrolo(3,4-b)indol-3(2H)-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products.
作用機序
The mechanism of action of 8b-Benzyl-2-cyclohexyl-3a-hydroxy-1,3a,4,8b-tetrahydropyrrolo(3,4-b)indol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and cyclohexyl groups may enhance binding affinity, while the hydroxy group can participate in hydrogen bonding, influencing the compound’s biological activity. The indole core is known to interact with various biological pathways, potentially modulating cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Tetrahydropyrroloindoles: Compounds with similar tetrahydropyrroloindole cores but different substituents.
Indole Derivatives: Compounds with an indole core but lacking the tetrahydropyrrolo structure.
Cyclohexyl-Containing Compounds: Compounds with cyclohexyl groups but different core structures.
Uniqueness
8b-Benzyl-2-cyclohexyl-3a-hydroxy-1,3a,4,8b-tetrahydropyrrolo(3,4-b)indol-3(2H)-one is unique due to the combination of its functional groups and core structure The presence of both benzyl and cyclohexyl groups, along with the hydroxy group, provides a distinct set of chemical and biological properties that differentiate it from other similar compounds
特性
CAS番号 |
7399-23-7 |
|---|---|
分子式 |
C23H26N2O2 |
分子量 |
362.5 g/mol |
IUPAC名 |
8b-benzyl-2-cyclohexyl-3a-hydroxy-1,4-dihydropyrrolo[3,4-b]indol-3-one |
InChI |
InChI=1S/C23H26N2O2/c26-21-23(27)22(15-17-9-3-1-4-10-17,19-13-7-8-14-20(19)24-23)16-25(21)18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,24,27H,2,5-6,11-12,15-16H2 |
InChIキー |
HBHWDGKQISOEHD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2CC3(C4=CC=CC=C4NC3(C2=O)O)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



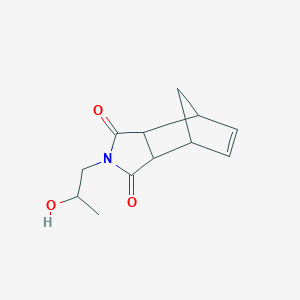
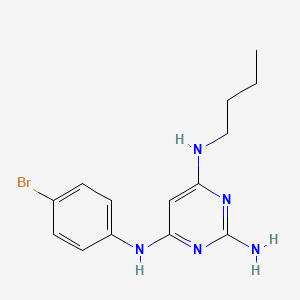

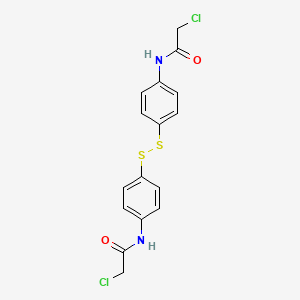
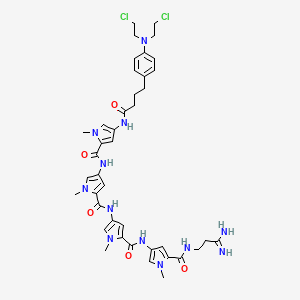
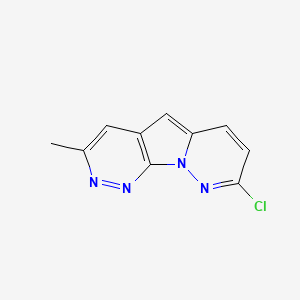


![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
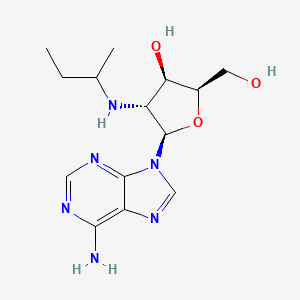
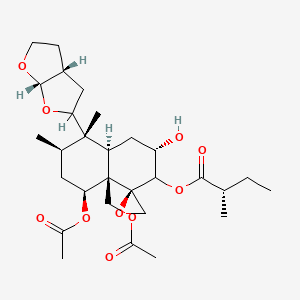
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
